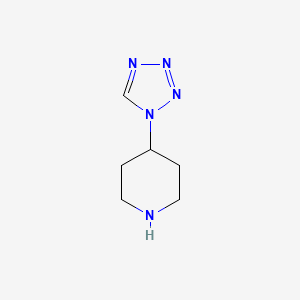

4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2089255-74-1 . Its IUPAC name is 4-((1H-tetrazol-5-yl)methyl)piperidine hydrochloride . The molecular weight of this compound is 203.67 .

Synthesis Analysis

The synthesis of 1H-1,2,3,4-tetrazole compounds has been achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13N5.ClH/c1-3-8-4-2-6(1)5-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H . This code provides a unique representation of the molecular structure.

Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature .

Aplicaciones Científicas De Investigación

Antimicrobial Activity and Molecular Docking Studies

One significant application of tetrazole and piperidine derivatives is in the development of antimicrobial agents. A study by Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) involved synthesizing a series of novel heterocyclic compounds that include both tetrazoles and piperidine nuclei. These compounds demonstrated promising antimicrobial activities, suggesting potential as new lead molecules for antimicrobial drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Synthesis of Pharmaceutical Intermediates

The compound has also been utilized in the synthesis of key pharmaceutical intermediates. For instance, Peng Dong-ming (2012) reported the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine as a critical intermediate in the production of Crizotinib, highlighting the importance of such structures in the synthesis of complex pharmaceuticals (Peng Dong-ming, 2012).

Development of Fluorescent Films

Tetrazole substituted piperidine derivatives have been synthesized for applications beyond biological activities. Soboleva, Orlova, and Shelkovnikov (2017) described the synthesis of piperidin-4-ols and their acrylates, with potential utility as monomers for creating fluorescent films. This demonstrates the versatility of tetrazole and piperidine derivatives in materials science (Soboleva, Orlova, & Shelkovnikov, 2017).

Antifungal and Antiviral Applications

Further expanding on the biological applications, Li et al. (2015) synthesized and characterized a compound featuring a piperidine moiety for its fungicidal and antiviral properties against tobacco mosaic virus, underscoring the potential of these derivatives in agricultural and pharmaceutical settings (Li et al., 2015).

Safety and Hazards

The safety information for “4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mecanismo De Acción

Target of Action

A structurally similar compound, 4- (benzhydryloxy)-1- [3- (1h-tetraazol-5-yl)propyl]piperidine, has been reported to interact with the hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have hormone-like effects in the body.

Mode of Action

Tetrazole derivatives are known to act as bioisosteric substitutes for carboxylic acid fragments . This suggests that 4-(1H-Tetrazol-1-yl)piperidine might interact with its targets in a similar manner to carboxylic acids, potentially forming hydrogen bonds and influencing the activity of the target molecule.

Biochemical Pathways

Given the potential interaction with hematopoietic prostaglandin d synthase, it could be inferred that the compound may influence the prostaglandin synthesis pathway .

Result of Action

Given its potential interaction with hematopoietic prostaglandin d synthase, it could be inferred that the compound may influence the production of prostaglandins and thereby affect various physiological processes regulated by these molecules .

Propiedades

IUPAC Name |

4-(tetrazol-1-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQPNOLGWGPSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653991 |

Source

|

| Record name | 4-(1H-Tetrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-90-6 |

Source

|

| Record name | 4-(1H-Tetrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/no-structure.png)